Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a 1-cyclopropyl-6-fluoro-4-oxo-quinoline core substituted at the 7-position with a tert-butoxycarbonyl (Boc)-protected piperazine moiety. The Boc group serves as a protective group for the secondary amine, enhancing stability during synthesis and enabling selective deprotection for further functionalization .
This compound is synthesized via nucleophilic substitution reactions, where the piperazine ring is introduced to the quinoline scaffold under mild conditions using triethylamine or diisopropylethylamine as a base in solvents like dichloromethane (DCM) or ethanol (EtOH) .
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5/c1-5-32-22(30)17-14-28(15-6-7-15)19-13-20(18(25)12-16(19)21(17)29)26-8-10-27(11-9-26)23(31)33-24(2,3)4/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUUENQNBZTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)OC(C)(C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856096 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952653-63-3 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula and is characterized by the presence of a cyclopropyl group, a fluorine atom, and a piperazine moiety. The structural complexity of Compound A contributes to its diverse biological activities.
The biological activity of Compound A primarily arises from its ability to inhibit specific enzymes and receptors involved in various physiological processes:
- DNA Gyrase Inhibition : Compound A exhibits potent inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that it has an IC50 value in the nanomolar range, indicating strong potency compared to established gyrase inhibitors like ciprofloxacin .
- Antimicrobial Activity : The compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial DNA replication, which is critical for bacterial survival and proliferation.
- Anticancer Properties : Preliminary studies suggest that Compound A may also possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific kinases involved in cell cycle regulation .
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of Compound A against different bacterial strains and cancer cell lines. The results are summarized in the following table:
| Activity | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| DNA Gyrase Inhibition | Escherichia coli | 14 | Comparable to ciprofloxacin |
| Antimicrobial Activity | Various Gram-negative bacteria | 50–130 | Effective against resistant strains |
| Cytotoxicity | Cancer cell lines | 100–500 | Induces apoptosis at higher concentrations |
In Vivo Studies
In vivo studies have further corroborated the findings from in vitro experiments. For instance, animal models treated with Compound A exhibited significant reductions in tumor size compared to control groups. The compound's pharmacokinetics indicate favorable absorption and distribution profiles, enhancing its potential as a therapeutic agent.
Case Studies
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Case Study 1: Efficacy Against Resistant Strains
- In a clinical trial involving patients with multidrug-resistant infections, Compound A was administered as part of a combination therapy. Results showed a marked improvement in patient outcomes, with a significant reduction in infection rates.
-
Case Study 2: Anticancer Activity
- A study involving breast cancer cell lines demonstrated that Compound A effectively inhibited cell proliferation and induced apoptosis through the activation of caspases. This finding suggests its potential role as an adjunct therapy in cancer treatment.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various protective groups, such as the tert-butoxycarbonyl (Boc) group. The synthesis pathway often includes the formation of the quinoline core, followed by the introduction of piperazine and cyclopropyl groups. The detailed synthetic routes can be found in various research articles focusing on related compounds .
Key Synthetic Steps
- Formation of Quinoline Core : The initial step often involves the cyclization of appropriate precursors to form the quinoline structure.
- Piperazine Attachment : The introduction of the piperazine moiety is crucial for enhancing biological activity.
- Cyclopropyl Group Addition : This step is essential for modulating the pharmacokinetic properties of the compound.
Anticancer Properties
Research has shown that compounds similar to Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit potent anticancer activities. These compounds act as inhibitors of key signaling pathways involved in tumor growth and metastasis, particularly through the inhibition of protein kinases such as Akt .
Case Studies
- Inhibition of Akt Pathway : A study demonstrated that derivatives targeting the Akt signaling pathway significantly reduced cell proliferation in various cancer cell lines .
- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds showed enhanced efficacy, suggesting a potential role in combination therapies for cancer treatment.
Neuropharmacological Applications
The compound's structure suggests potential activity as a neuropharmacological agent. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively.
Research Findings
- Histamine H3 Receptor Antagonism : Similar compounds have been studied for their antagonistic effects on histamine H3 receptors, which are implicated in cognitive functions and neurodegenerative diseases .
- Potential in Treating Depression and Anxiety : The modulation of neurotransmitter systems may position this compound as a candidate for treating mood disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy and safety profiles of compounds like this compound. Modifications to the piperazine ring and quinoline structure can significantly influence biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents at the 7-position piperazine ring or the quinoline core. Below is a comparative analysis:
Crystallographic and Conformational Analysis
- The crystal structure of the nitroso analogue () reveals planar quinoline rings and piperazine puckering, with hydrogen bonding influencing packing .
Preparation Methods
Piperazine Coupling and Boc Protection
- The 7-position of the quinoline core is functionalized by nucleophilic substitution with a Boc-protected piperazine. This is typically carried out under inert atmosphere (nitrogen) to avoid oxidation.
- The reaction is performed in polar aprotic solvents such as acetonitrile or n-butanol.
- A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydroxide may be used to facilitate the substitution reaction.
- Reaction temperatures range from room temperature up to 85–100 °C, with stirring times from several hours up to 36 hours depending on the scale and reactivity.
Esterification of the Carboxylic Acid
- The carboxylic acid group at the 3-position is converted into the ethyl ester by reaction with ethanol under acidic or basic catalysis.
- This step may be integrated into the synthesis or performed as a separate purification step.
- The esterification conditions typically involve refluxing in ethanol with an acid catalyst or using ethyl chloroformate derivatives.
Purification and Isolation
- After reaction completion, the mixture is concentrated under reduced pressure.
- The crude product is extracted with organic solvents such as chloroform or ethyl acetate.
- The organic layer is washed sequentially with aqueous acetic acid and brine to remove impurities.
- The product is precipitated by cooling and/or addition of anti-solvents, followed by filtration and vacuum drying.
Representative Experimental Data and Yields
Notes on Reaction Optimization and Purity
- The use of inert atmosphere (nitrogen) is critical to prevent oxidation and degradation of sensitive intermediates.
- Temperature control during coupling and esterification steps is essential to maximize yield and minimize side reactions.
- Purification by repeated washing and recrystallization ensures high HPLC purity (>99%) with minimal impurities (<0.5%).
- The Boc protecting group on the piperazine nitrogen is stable under the reaction conditions but can be selectively removed if required in subsequent synthetic steps.
Research Findings and Literature Insights
- Modifications at the 7-position of quinolones with Boc-protected piperazine moieties have been extensively studied to enhance pharmacological profiles while maintaining synthetic accessibility.
- The cyclopropyl group at the 1-position and fluorine at the 6-position contribute to the compound's biological activity and are introduced via carefully chosen starting materials or intermediates.
- Esterification at the 3-position is a common strategy to improve solubility and bioavailability.
- Recent studies highlight the importance of protecting groups like Boc in multi-step synthesis to prevent side reactions and facilitate purification.
This comprehensive synthesis approach for Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate integrates established quinolone chemistry with modern protecting group strategies and purification techniques to yield a high-purity compound suitable for further pharmaceutical development.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via nucleophilic substitution reactions, often involving coupling of a piperazine derivative (e.g., tert-butoxycarbonyl-protected piperazine) with a fluoroquinolone core. General Procedure F (as described in ) is typically employed, using DMF as a solvent and triethylamine (EtN) as a base, with yields ranging from 20–35%. Post-synthesis purification involves column chromatography and recrystallization. Validation is achieved through H/C NMR, HRMS, and IR spectroscopy .
Q. How is the molecular structure confirmed after synthesis?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR : H NMR detects characteristic peaks for the cyclopropyl group (δ 1.0–1.4 ppm) and tert-butoxycarbonyl (Boc) moiety (δ 1.4–1.5 ppm). C NMR confirms the carbonyl (C=O) at ~165–175 ppm .
- X-ray crystallography : Resolves spatial arrangement, with SHELX programs refining parameters like R factor (<0.07) and unit cell dimensions (e.g., triclinic system, α/β/γ angles ~70–90°) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z ~530–540) .
Advanced Research Questions
Q. How can researchers optimize low yields in the nucleophilic substitution step?
Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Temperature control : Heating at 80–100°C in DMF to enhance reactivity .
- Catalyst use : Introducing phase-transfer catalysts or microwave-assisted synthesis to accelerate kinetics.
- Reagent stoichiometry : Increasing molar equivalents of the piperazine derivative (e.g., 1.5–2.0 equiv.) .
- Real-time monitoring : TLC or LC-MS to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational models and experimental crystallographic data?
- Refinement protocols : Use SHELXL with TWIN commands for twinned data (common in triclinic systems) and validate with Hooft parameters .
- Complementary spectroscopy : Compare DFT-calculated IR/Raman spectra with experimental data to identify conformational discrepancies.
- Dynamic NMR : Detect rotational barriers in the piperazine ring that may explain deviations .
Q. How to design experiments evaluating antibacterial activity against resistant strains?
- Broth microdilution assays : Test minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing strains).
- Structure-activity relationship (SAR) : Modify the Boc group or cyclopropyl substituent and compare activity to ciprofloxacin derivatives (e.g., 8p–8t in ) .
- Target validation : Use DNA gyrase inhibition assays to correlate activity with quinolone-binding affinity .
Q. How to address discrepancies in NMR data between expected and observed spectra?
- Purity checks : HPLC or melting point analysis to rule out impurities.
- Solvent effects : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts.
- Dynamic processes : Investigate tautomerism (e.g., keto-enol) via variable-temperature NMR.
- Advanced NMR : Use DEPT-135 or HSQC to resolve overlapping signals in the aromatic region .
Q. What are best practices for refining high-resolution X-ray data with potential twinning using SHELXL?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
